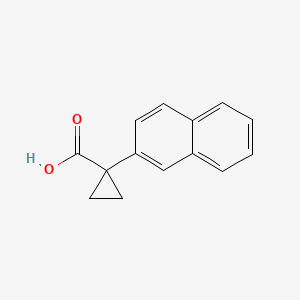

1-(2-Naphthyl)cyclopropanecarboxylic acid

Übersicht

Beschreibung

1-(2-Naphthyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C14H12O2 It features a cyclopropane ring attached to a naphthyl group and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of naphthalene derivatives using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Naphthyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2-Naphthyl)cyclopropanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein-ligand binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(2-Naphthyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and the naphthyl group’s aromaticity contribute to the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

1-(2-Naphthyl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane ring.

1-(2-Naphthyl)propanoic acid: Features a propanoic acid group instead of a cyclopropane ring.

Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings but different substituents.

Uniqueness: 1-(2-Naphthyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the naphthyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

1-(2-Naphthyl)cyclopropanecarboxylic acid is a cyclopropane derivative characterized by its unique structural features, including a carboxylic acid functional group and a naphthyl substitution. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and agricultural applications.

- Molecular Formula : C13H10O2

- Molecular Weight : Approximately 212.24 g/mol

- Structure : The compound consists of a cyclopropane ring attached to a carboxylic acid and a 2-naphthyl group.

Biological Activities

Research indicates that derivatives of cyclopropanecarboxylic acids, including this compound, exhibit various biological activities:

- Anti-inflammatory Effects : Compounds in this class have been studied for their potential to alleviate inflammation, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Pain Relief : Some derivatives have shown promise as analgesics, suggesting that they could be developed into pain management therapies.

- Inhibition of Ethylene Biosynthesis : This compound has been investigated for its role as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is crucial in the ethylene biosynthesis pathway in plants. This activity is particularly relevant for agricultural applications, such as delaying fruit ripening and improving shelf life .

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Binding Affinity Studies : Investigations into its binding affinity to enzymes like ACO2 have revealed that certain structural modifications can enhance its inhibitory effects. For example, molecular docking studies have indicated favorable interactions between this compound and the active site of ACO2, suggesting a mechanism through which it can modulate ethylene production in plants .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Ethylene Biosynthesis Inhibition :

- A study conducted on various cyclopropanecarboxylic acids demonstrated that compounds structurally similar to this compound effectively inhibited ACO2 activity in Arabidopsis thaliana. The results indicated that these compounds could serve as potential tools for regulating plant growth and development by modulating ethylene levels .

-

Anti-cancer Activity :

- Research has shown that certain derivatives of cyclopropanecarboxylic acids possess anti-cancer properties. For instance, compounds derived from this class were tested against human myeloid leukemia cell lines (U937), demonstrating significant inhibition of cell proliferation without cytotoxic effects on normal cells .

-

Agricultural Applications :

- In agricultural settings, the systemic activity of cyclopropanecarboxylic acids has been evaluated for their effectiveness against pests like Tetranychus urticae (common spider mite). Field tests showed promising results in reducing pest populations when treated with formulations containing these compounds .

Comparative Analysis

To illustrate the diversity within the cyclopropane carboxylic acid family, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(1-Naphthyl)cyclopropanecarboxylic acid | C13H10O2 | Substituted with 1-naphthyl instead of 2-naphthyl |

| 1-(Thiophen-2-yl)cyclopropanecarboxylic acid | C11H10O2S | Contains a thiophene ring instead of naphthalene |

| Cyclopropane-1-carboxylic acid | C4H6O2 | Simpler structure without aromatic substitution |

Eigenschaften

IUPAC Name |

1-naphthalen-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(16)14(7-8-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNILIMKOCLKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.